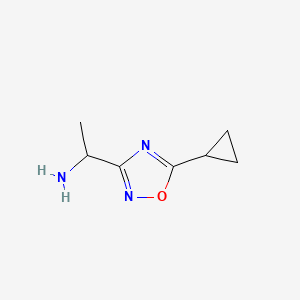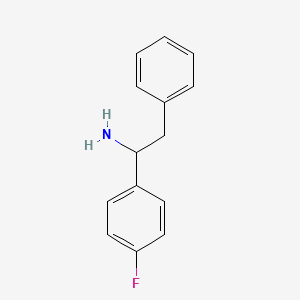![molecular formula C9H15NO2 B13513692 Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate](/img/structure/B13513692.png)
Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate: is a bicyclic compound that features a nitrogen atom within its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate typically involves cyclization reactions that form the bicyclic structure. One common method includes the use of cyclic azomethine ylides in 1,3-dipolar cycloadditions, often catalyzed by rhodium (II) complexes and chiral Lewis acids . These reactions are carried out under controlled conditions to ensure high diastereo- and enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions: Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
Chemistry: Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its bicyclic structure and nitrogen atom, which can mimic natural substrates or inhibitors.
Medicine: Its structure can be modified to create molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable for creating high-performance polymers and other materials.
作用机制
The mechanism of action of Methyl 3-azabicyclo[5.1.0]octane-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom within its structure can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The bicyclic structure provides rigidity and specificity, enhancing its binding affinity and selectivity .
相似化合物的比较
8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but with different ring sizes and nitrogen positioning.
2-azabicyclo[3.2.1]octane: Another similar compound with a different arrangement of the nitrogen atom within the bicyclic framework.
Uniqueness: Methyl 3-azabicyclo[510]octane-7-carboxylate is unique due to its specific ring size and the positioning of the nitrogen atom
属性
分子式 |
C9H15NO2 |
|---|---|
分子量 |
169.22 g/mol |
IUPAC 名称 |
methyl 3-azabicyclo[5.1.0]octane-7-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-3-2-4-10-6-7(9)5-9/h7,10H,2-6H2,1H3 |
InChI 键 |
CPQSJMSVULJFHR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C12CCCNCC1C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dispiro[3.1.36.14]decane-8-sulfonyl chloride](/img/structure/B13513611.png)
![(3S)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B13513624.png)
![(1r,3s,5s)-3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13513634.png)











